2-Cyclohexyl-2-nitropropane-1,3-diol
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Overview
Description
2-Cyclohexyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid that is commonly used as a preservative in various industrial and consumer products. The compound is particularly effective against a wide range of bacteria, making it a valuable component in products that require long-term preservation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-nitropropane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction conditions often require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound has scaled up significantly over the years. The process involves large-scale bromination reactions, often conducted in specialized reactors to handle the exothermic nature of the reaction. The compound is then purified and crystallized to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-2-nitropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted compounds .
Scientific Research Applications
2-Cyclohexyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceutical formulations to extend shelf life.
Industry: Commonly used in the production of cosmetics, personal care products, and industrial water systems to prevent microbial growth
Mechanism of Action
The antimicrobial action of 2-Cyclohexyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with thiol groups in bacterial proteins, leading to the oxidation of these groups and subsequent cell death. Additionally, the compound can generate reactive oxygen species that further contribute to its bactericidal effects .
Comparison with Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used in similar applications.
2-Nitro-2-bromo-1,3-propanediol: Another compound with broad-spectrum antimicrobial activity
Uniqueness: 2-Cyclohexyl-2-nitropropane-1,3-diol is unique due to its cyclohexyl group, which enhances its stability and effectiveness compared to other similar compounds. This structural feature allows it to be more effective in various industrial and consumer applications .
Properties
CAS No. |
649766-14-3 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-cyclohexyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2 |
InChI Key |
SSRGVAXUAPSGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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